molecular formula C11H11NO B11914271 4-Ethylquinolin-8-ol CAS No. 90850-71-8

4-Ethylquinolin-8-ol

Cat. No.: B11914271
CAS No.: 90850-71-8
M. Wt: 173.21 g/mol
InChI Key: OAHVCZMUVMVSTN-UHFFFAOYSA-N
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Description

4-Ethylquinolin-8-ol is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes. The structure of this compound consists of a quinoline ring with an ethyl group at the 4-position and a hydroxyl group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylquinolin-8-ol can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds as starting materials . Another method involves the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents . These reactions often require specific conditions such as elevated temperatures and acidic environments to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts have been explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Ethylquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include quinone derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

4-Ethylquinolin-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethylquinolin-8-ol involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biological processes in microorganisms, leading to their death . The compound’s ability to interact with DNA and other cellular components also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Ethylquinolin-8-ol include:

Uniqueness

This compound is unique due to the presence of both an ethyl group at the 4-position and a hydroxyl group at the 8-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other quinoline derivatives .

Properties

CAS No.

90850-71-8

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

4-ethylquinolin-8-ol

InChI

InChI=1S/C11H11NO/c1-2-8-6-7-12-11-9(8)4-3-5-10(11)13/h3-7,13H,2H2,1H3

InChI Key

OAHVCZMUVMVSTN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC=C(C2=NC=C1)O

Origin of Product

United States

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